2-(1-Methyl-1H-pyrazol-4-yl)oxolane-3-carbaldehyde
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Overview
Description
2-(1-Methyl-1H-pyrazol-4-yl)oxolane-3-carbaldehyde is an organic compound with the molecular formula C9H12N2O2. It is a derivative of pyrazole and oxolane, featuring a pyrazole ring substituted with a methyl group and an oxolane ring with an aldehyde functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-pyrazol-4-yl)oxolane-3-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 1-methyl-1H-pyrazole with an oxolane derivative, followed by oxidation to introduce the aldehyde group. The reaction conditions often require the use of solvents such as tetrahydrofuran and catalysts to facilitate the reaction .
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-pyrazol-4-yl)oxolane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles or nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: 2-(1-Methyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid.
Reduction: 2-(1-Methyl-1H-pyrazol-4-yl)oxolane-3-methanol.
Substitution: Depending on the substituents introduced, various substituted pyrazole derivatives.
Scientific Research Applications
2-(1-Methyl-1H-pyrazol-4-yl)oxolane-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-pyrazol-4-yl)oxolane-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 2-(1-Methyl-1H-pyrazol-4-yl)oxolane-2-carboxylic acid
- 4-(1-Methyl-1H-pyrazol-4-yl)benzaldehyde
Uniqueness
2-(1-Methyl-1H-pyrazol-4-yl)oxolane-3-carbaldehyde is unique due to the presence of both a pyrazole and an oxolane ring, along with an aldehyde functional group. This combination of structural features imparts distinct reactivity and potential for diverse applications compared to its analogs .
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-(1-methylpyrazol-4-yl)oxolane-3-carbaldehyde |
InChI |
InChI=1S/C9H12N2O2/c1-11-5-8(4-10-11)9-7(6-12)2-3-13-9/h4-7,9H,2-3H2,1H3 |
InChI Key |
RUTFIYQYMWCDQV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2C(CCO2)C=O |
Origin of Product |
United States |
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